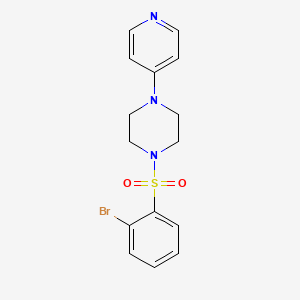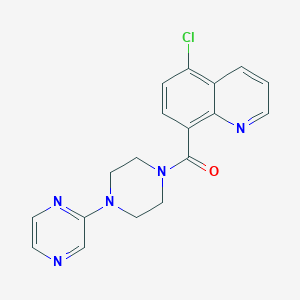
(5-Chloroquinolin-8-yl)-(4-pyrazin-2-ylpiperazin-1-yl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(5-Chloroquinolin-8-yl)-(4-pyrazin-2-ylpiperazin-1-yl)methanone, also known as CP-690,550, is a small molecule inhibitor of Janus kinase (JAK) enzymes. JAKs are involved in the signaling pathways of cytokines and growth factors, making them important targets for drug development. CP-690,550 has shown promise in the treatment of autoimmune diseases such as rheumatoid arthritis and psoriasis.
Wirkmechanismus
(5-Chloroquinolin-8-yl)-(4-pyrazin-2-ylpiperazin-1-yl)methanone inhibits the activity of JAK enzymes, which are involved in the signaling pathways of cytokines and growth factors. By blocking JAK activity, (5-Chloroquinolin-8-yl)-(4-pyrazin-2-ylpiperazin-1-yl)methanone prevents the activation of downstream signaling pathways that contribute to inflammation and immune system dysfunction.
Biochemical and Physiological Effects:
(5-Chloroquinolin-8-yl)-(4-pyrazin-2-ylpiperazin-1-yl)methanone has been shown to reduce inflammation and improve clinical symptoms in animal models of autoimmune diseases. In humans, it has been shown to reduce the levels of inflammatory cytokines and improve disease activity in patients with rheumatoid arthritis.
Vorteile Und Einschränkungen Für Laborexperimente
(5-Chloroquinolin-8-yl)-(4-pyrazin-2-ylpiperazin-1-yl)methanone is a potent and selective inhibitor of JAK enzymes, making it a valuable tool for studying JAK signaling pathways in vitro and in vivo. However, its use in laboratory experiments is limited by its high cost and limited availability.
Zukünftige Richtungen
1. Investigation of the potential therapeutic applications of (5-Chloroquinolin-8-yl)-(4-pyrazin-2-ylpiperazin-1-yl)methanone in other autoimmune diseases such as multiple sclerosis and lupus.
2. Development of more potent and selective JAK inhibitors with improved pharmacokinetic properties.
3. Exploration of the role of JAK signaling pathways in cancer and the potential use of JAK inhibitors in cancer treatment.
4. Investigation of the long-term safety and efficacy of (5-Chloroquinolin-8-yl)-(4-pyrazin-2-ylpiperazin-1-yl)methanone in clinical trials.
5. Development of combination therapies using (5-Chloroquinolin-8-yl)-(4-pyrazin-2-ylpiperazin-1-yl)methanone and other drugs to improve treatment outcomes in autoimmune diseases.
Synthesemethoden
(5-Chloroquinolin-8-yl)-(4-pyrazin-2-ylpiperazin-1-yl)methanone can be synthesized through a multi-step process starting from commercially available starting materials. The synthesis involves the reaction of 5-chloroquinoline-8-carbaldehyde and 4-pyrazin-2-ylpiperazine to form an intermediate, which is then reacted with methyl isobutyryl chloride to yield (5-Chloroquinolin-8-yl)-(4-pyrazin-2-ylpiperazin-1-yl)methanone.
Wissenschaftliche Forschungsanwendungen
(5-Chloroquinolin-8-yl)-(4-pyrazin-2-ylpiperazin-1-yl)methanone has been extensively studied for its potential therapeutic applications in autoimmune diseases. In preclinical studies, it has shown efficacy in the treatment of rheumatoid arthritis, psoriasis, and inflammatory bowel disease. Clinical trials have also been conducted, with promising results in the treatment of rheumatoid arthritis.
Eigenschaften
IUPAC Name |
(5-chloroquinolin-8-yl)-(4-pyrazin-2-ylpiperazin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16ClN5O/c19-15-4-3-14(17-13(15)2-1-5-22-17)18(25)24-10-8-23(9-11-24)16-12-20-6-7-21-16/h1-7,12H,8-11H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTSBNUOHFWSUNX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NC=CN=C2)C(=O)C3=C4C(=C(C=C3)Cl)C=CC=N4 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16ClN5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[4-(1-Phenylcyclopentanecarbonyl)piperazin-1-yl]-pyridin-2-ylmethanone](/img/structure/B7496975.png)
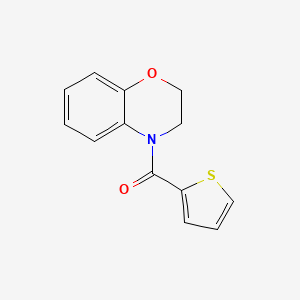
![2-[2-(dimethylamino)-2-oxoethoxy]-N-[(2-imidazol-1-ylpyridin-3-yl)methyl]benzamide](/img/structure/B7496984.png)

![6-(2-Ethyl-1,3-thiazol-4-yl)-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-trien-2-one](/img/structure/B7497011.png)
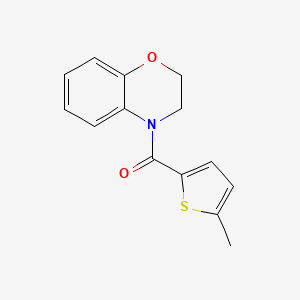

![6-(furan-2-yl)-N-(4-imidazol-1-ylphenyl)-3-methyl-[1,2]oxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B7497026.png)
![N-[(2-imidazol-1-ylpyridin-3-yl)methyl]-3-(4-oxo-1,2,3-benzotriazin-3-yl)propanamide](/img/structure/B7497050.png)
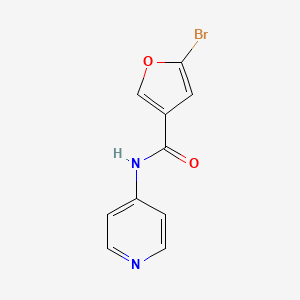
![N-[3-(1H-benzimidazol-2-yl)propyl]-5-bromofuran-3-carboxamide](/img/structure/B7497077.png)
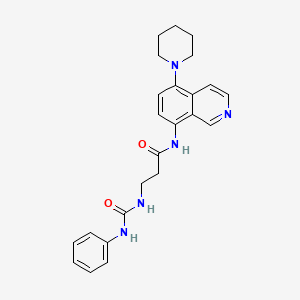
![N-[(1S)-1-(2,4-difluorophenyl)ethyl]-4-(2-oxopyrrolidin-1-yl)benzenesulfonamide](/img/structure/B7497091.png)
